molecular formula C48H56F12N4O20Rh2S4 B12938122 Rh2(4S,5R-MTFSO)4

Rh2(4S,5R-MTFSO)4

Cat. No.: B12938122
M. Wt: 1571.0 g/mol
InChI Key: VQDZIUVZEJBPDT-QFZQBZOTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Properties

Molecular Formula

C48H56F12N4O20Rh2S4

Molecular Weight

1571.0 g/mol

IUPAC Name

[(4S,5R)-5-methyl-3-[4-(trifluoromethyl)phenyl]sulfonyl-1,3-oxazolidin-4-yl]methanediol;rhodium

InChI

InChI=1S/4C12H14F3NO5S.2Rh/c4*1-7-10(11(17)18)16(6-21-7)22(19,20)9-4-2-8(3-5-9)12(13,14)15;;/h4*2-5,7,10-11,17-18H,6H2,1H3;;/t4*7-,10+;;/m1111../s1

InChI Key

VQDZIUVZEJBPDT-QFZQBZOTSA-N

Isomeric SMILES

C[C@@H]1[C@H](N(CO1)S(=O)(=O)C2=CC=C(C=C2)C(F)(F)F)C(O)O.C[C@@H]1[C@H](N(CO1)S(=O)(=O)C2=CC=C(C=C2)C(F)(F)F)C(O)O.C[C@@H]1[C@H](N(CO1)S(=O)(=O)C2=CC=C(C=C2)C(F)(F)F)C(O)O.C[C@@H]1[C@H](N(CO1)S(=O)(=O)C2=CC=C(C=C2)C(F)(F)F)C(O)O.[Rh].[Rh]

Canonical SMILES

CC1C(N(CO1)S(=O)(=O)C2=CC=C(C=C2)C(F)(F)F)C(O)O.CC1C(N(CO1)S(=O)(=O)C2=CC=C(C=C2)C(F)(F)F)C(O)O.CC1C(N(CO1)S(=O)(=O)C2=CC=C(C=C2)C(F)(F)F)C(O)O.CC1C(N(CO1)S(=O)(=O)C2=CC=C(C=C2)C(F)(F)F)C(O)O.[Rh].[Rh]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rh2(4S,5R-MTFSO)4 typically involves the reaction of rhodium(II) acetate with 4S,5R-methyltrifluoromethylsulfinyl oxalate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and is often performed in a solvent such as dichloromethane or toluene. The reaction mixture is then refluxed for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

While the industrial production methods for this compound are not extensively documented, it is likely that similar principles to laboratory synthesis are applied on a larger scale. This would involve the use of industrial-grade solvents and reagents, as well as specialized equipment to maintain the necessary reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Rh2(4S,5R-MTFSO)4 undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of higher oxidation state species.

    Reduction: this compound can also be reduced, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions where one or more ligands are replaced by other ligands.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Ligand exchange reactions often involve the use of other coordinating ligands such as phosphines or amines.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state rhodium complexes, while reduction typically results in lower oxidation state species.

Scientific Research Applications

Rh2(4S,5R-MTFSO)4 has a wide range of applications in scientific research, including:

    Chemistry: It is used as a catalyst in various organic reactions, including cyclopropanation and C-H activation.

    Biology: The compound’s catalytic properties are explored in biochemical reactions and enzyme mimetics.

    Medicine: Research is ongoing into its potential use in drug development and as a therapeutic agent.

    Industry: this compound is used in the synthesis of fine chemicals and pharmaceuticals due to its efficiency and selectivity as a catalyst.

Mechanism of Action

The mechanism by which Rh2(4S,5R-MTFSO)4 exerts its effects is primarily through its role as a catalyst. The compound facilitates various chemical reactions by providing an alternative reaction pathway with a lower activation energy. This is achieved through the coordination of the rhodium center with the reactants, stabilizing transition states and intermediates. The molecular targets and pathways involved depend on the specific reaction being catalyzed.

Comparison with Similar Compounds

Cytotoxicity and Antiviral Activity

  • Ginsenoside 20(S)-Rh2 and Pseudo Ginsenoside Rh2: Both compounds exhibit significant cytotoxicity in MDBK cells at 200 µg/mL, reducing cell viability and disqualifying them from further antiviral testing .
  • Ginsenoside Rh2: While Rh2 is cytotoxic at higher concentrations (e.g., 20 µg/mL reduces cell viability by 50% in 4 days ), it exhibits potent anticancer effects at lower doses through apoptosis and differentiation induction (discussed below).

Anticancer Mechanisms

Apoptosis Induction
  • Ginsenoside Rh2: Induces apoptosis in estrogen-dependent breast cancer T47D cells via caspase-3 activation, with an IC50 of 21.6 µg/mL. It arrests the cell cycle in the G1 phase . Similar effects are observed in C6 glioma cells, where Rh2 reduces G0/G1 phase cells and increases S-phase cells, triggering DNA fragmentation and apoptotic morphology .
  • Comparison with Other Ginsenosides: Ginsenosides like Rg3 and Rb1 also induce apoptosis but through distinct pathways (e.g., mitochondrial membrane disruption). Rh2’s specificity for caspase-3 activation and cell cycle modulation distinguishes it .
Differentiation Induction
  • Ginsenoside Rh2: At 10–20 µg/mL, Rh2 reverses hepatocellular carcinoma SMMC-7721 cell malignancy by downregulating α-fetoprotein (AFP) and γ-glutamyl transpeptidase (γ-GT) while upregulating albumin (Alb) secretion and alkaline phosphatase (ALP) activity .
  • Comparison with Synthetic Agents: Retinoic acid (RA) is a well-known differentiation inducer but often causes severe side effects. Rh2 offers comparable efficacy with lower toxicity .
Synergy with Chemotherapy

Data Tables

Table 1: Cytotoxicity and Antiviral Activity of Ginsenosides
Compound Cytotoxicity (200 µg/mL) CPE Inhibition (%) Key Mechanism
Ginsenoside Rh2 High (IC50 = 21.6 µg/mL) N/A Caspase-3 activation
Ginsenoside Rb2 None 94.5 Viral entry inhibition
Ginsenoside Rb3 None 91.2 Viral entry inhibition
20(S)-Rh2/Pseudo Rh2 High N/A N/A
Table 2: Anticancer Mechanisms of Ginsenosides
Compound Target Cell Line Key Effects Reference
Rh2 SMMC-7721 (Liver) ↓AFP, ↓γ-GT; ↑ALP, ↑Alb
Rh2 T47D (Breast) G1 arrest; caspase-3 activation; IC50=21.6
Rh2 C6 (Glioma) S-phase arrest; DNA fragmentation
Rb2/Rb3 BVDV-infected cells Antiviral activity; no cytotoxicity

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.